5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine
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Overview
Description
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a triazolo-pyrazine ring system. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of quinoline derivatives with triazole and pyrazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate. The reaction mixture is usually stirred overnight and then poured onto ice-water to precipitate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or triazolo-pyrazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Anhydrous potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine has a wide range of scientific research applications:
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound’s ability to intercalate DNA also contributes to its anticancer activity by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits similar antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material sciences.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials.
Uniqueness
5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine stands out due to its unique combination of quinoline and triazolo-pyrazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N6 |
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Molecular Weight |
262.27 g/mol |
IUPAC Name |
5-quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C14H10N6/c15-14-18-13-8-16-7-12(20(13)19-14)10-5-9-3-1-2-4-11(9)17-6-10/h1-8H,(H2,15,19) |
InChI Key |
ZFDDCIKZLJELCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC4=NC(=NN34)N |
Origin of Product |
United States |
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